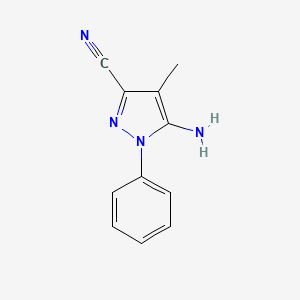

5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile

CAS No.: 1414570-18-5

Cat. No.: VC3392356

Molecular Formula: C11H10N4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1414570-18-5 |

|---|---|

| Molecular Formula | C11H10N4 |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 5-amino-4-methyl-1-phenylpyrazole-3-carbonitrile |

| Standard InChI | InChI=1S/C11H10N4/c1-8-10(7-12)14-15(11(8)13)9-5-3-2-4-6-9/h2-6H,13H2,1H3 |

| Standard InChI Key | MFYSVJXHJBSJPT-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C#N)C2=CC=CC=C2)N |

| Canonical SMILES | CC1=C(N(N=C1C#N)C2=CC=CC=C2)N |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecule's structure is defined by its specific substitution pattern on the pyrazole ring. The phenyl group attached to the N1 position creates the basic 1-phenyl-1H-pyrazole scaffold. Position 3 bears the carbonitrile (C≡N) group, position 4 contains a methyl group, and position 5 features an amino (NH2) group. This arrangement results in an asymmetric distribution of electron density that influences the compound's reactivity and properties. The presence of both electron-donating (amino and methyl) and electron-withdrawing (carbonitrile) groups creates a unique electronic environment within the molecule.

Spectroscopic Identifiers

According to the available data, 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is characterized by the following spectroscopic identifiers :

-

Molecular Formula: C11H10N4

-

SMILES: CC1=C(N(N=C1C#N)C2=CC=CC=C2)N

-

InChI: InChI=1S/C11H10N4/c1-8-10(7-12)14-15(11(8)13)9-5-3-2-4-6-9/h2-6H,13H2,1H3

-

InChIKey: MFYSVJXHJBSJPT-UHFFFAOYSA-N

These identifiers are essential for unambiguous identification of the compound in chemical databases and scientific literature, providing standardized representations of its molecular structure.

Analytical Data and Characterization

Mass Spectrometry Data

The mass spectrometric profile of 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile provides valuable information for its identification and characterization. The predicted mass-to-charge ratios (m/z) for various adducts and their corresponding Collision Cross Section (CCS) values are presented in the following table :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 199.09783 | 145.7 |

| [M+Na]+ | 221.07977 | 158.3 |

| [M+NH4]+ | 216.12437 | 150.2 |

| [M+K]+ | 237.05371 | 150.3 |

| [M-H]- | 197.08327 | 141.5 |

| [M+Na-2H]- | 219.06522 | 150.6 |

| [M]+ | 198.09000 | 145.4 |

| [M]- | 198.09110 | 145.4 |

These values are particularly useful for liquid chromatography-mass spectrometry (LC-MS) and ion mobility spectrometry (IMS) analyses, providing multiple identification parameters for the compound in complex mixtures or biological samples.

Synthetic Approaches

Purification Methods

Upon synthesis, 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile would typically require purification to remove reaction by-products and unreacted starting materials. Based on purification procedures described for analogous compounds, techniques such as recrystallization from appropriate solvent systems (e.g., acetone-hexane), column chromatography on silica gel, or a combination of these methods would likely be employed . The purification process might also involve acid-base extractions to take advantage of the basic amino group. The purity of the final product would typically be assessed using analytical techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), melting point determination, and spectroscopic methods.

Related Compounds and Structural Analogs

Structural Variations of Pyrazole Derivatives

The patent literature describes several structural analogs of pyrazole derivatives that share similarities with 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile. These include compounds with variations in the position of substituents, the nature of functional groups, or the substitution pattern on the phenyl ring. For example, 5-amino-3-methyl-1-phenyl-4-pyrazolecarboxamide (Example 11 in the patent) differs from the title compound in the position of the methyl group (position 3 instead of 4) and the nature of the functional group at position 4 (carboxamide instead of carbonitrile) . Other variations include compounds with ethyl substituents instead of methyl, or with halogen substituents (fluoro, chloro) on the phenyl ring, as described in various examples in the patent .

Biological Activities of Related Compounds

Future Research Directions

Synthesis Optimization and Scale-up

Future research on 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile could focus on optimizing synthetic routes for improved yields, reduced environmental impact, and scalability. This might involve exploring alternative reagents, catalysts, or reaction conditions, as well as investigating green chemistry approaches such as solvent-free reactions or the use of environmentally benign solvents. Scale-up studies would be essential for transitioning from laboratory-scale synthesis to larger production quantities, addressing challenges related to heat transfer, mixing efficiency, and product isolation that often arise during scale-up processes.

Expanded Biological Evaluation

Given the diverse biological activities reported for structurally related pyrazole derivatives, comprehensive biological evaluation of 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile would be a valuable direction for future research. This could include screening for antimicrobial, anti-inflammatory, antiviral, anticancer, and other activities using appropriate in vitro and in vivo models. Structure-activity relationship studies, involving systematic modifications of the molecule's structure, could provide insights into the structural requirements for specific biological activities and guide the development of more potent and selective analogs.

Materials Science Applications

Beyond medicinal chemistry, future research could explore potential applications of 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile and its derivatives in materials science. The compound's structural features, particularly the amino and nitrile groups, could be exploited in the development of coordination compounds, dyes, fluorescent probes, or other functional materials. Investigation of the compound's photophysical properties, coordination chemistry, and supramolecular interactions could reveal novel applications in areas such as sensing, catalysis, or optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume